molecular formula C20H19N5OS B2748289 2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE CAS No. 1359474-36-4

2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE

Cat. No.: B2748289
CAS No.: 1359474-36-4
M. Wt: 377.47
InChI Key: HCMFARUHVNGHEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline core linked via a sulfanyl group to an acetamide moiety, which is further substituted with a 4-methylbenzyl group.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5OS/c1-13-7-9-15(10-8-13)11-21-18(26)12-27-20-19-24-23-14(2)25(19)17-6-4-3-5-16(17)22-20/h3-10H,11-12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMFARUHVNGHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE typically involves the reaction of 1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-4-thiol with N-(4-methylbenzyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or disulfides, while reduction can produce amines or alcohols .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazoloquinoxaline derivatives. For instance, various derivatives have shown significant cytotoxicity against cancer cell lines such as HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 2.44 to 9.43 μM.

Table 1: Cytotoxic Activity of Triazoloquinoxaline Derivatives

Compound IDCell LineIC50 (μM)
16HepG26.29
16HCT-1162.44
VIIaHepG23.91
VIIaHCT-11615.16

The mechanism by which this compound exerts its biological effects primarily involves DNA intercalation and inhibition of topoisomerase II (Topo II). These interactions disrupt DNA replication and transcription processes in cancer cells.

Antimicrobial Activity

Compounds similar to 2-({1-Methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide have been synthesized as potential antimicrobial agents. The structure allows for effective interaction with microbial targets through aromatic nucleophilic substitution.

Case Studies

Recent investigations into the biological activity of triazoloquinoxalines have provided insights into their effectiveness:

Study Highlights:

  • Compound Evaluation: Various derivatives were evaluated for their ability to inhibit cell proliferation across different cancer cell lines.
  • Structure-Activity Relationship (SAR): The presence of specific substituents on the triazole ring significantly influenced biological activity.

Table 2: Structure-Activity Relationship Findings

SubstituentActivity Level
TrifluoromethylHigh
EthanolamineModerate
DimethylamineLow

Mechanism of Action

The mechanism of action of 2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE involves its ability to intercalate into DNA, disrupting the DNA structure and inhibiting the replication and transcription processes. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Heterocycles

The table below highlights key structural differences and similarities between the target compound and related derivatives:

Compound Name / Identifier Core Heterocycle Key Substituents Pharmacological Activity (Inferred/Reported) References
Target Compound 1,2,4-Triazolo[4,3-a]quinoxaline 1-Methyl, sulfanyl-acetamide, 4-methylbenzyl Potential CNS modulation (speculative)
N-[2-(4-Methoxyphenyl)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzamide 1,2,4-Triazolo[4,3-a]quinoxaline 4-Methoxyphenyl, benzamide Adenosine receptor binding (speculative)
2-(4-(((6-Nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide 1,2,3-Triazole + quinoxaline Nitroquinoxaline, thiazole-acetamide Anticancer (speculative)
1,2,3-Triazole-substituted quinazolinone derivatives Quinazolinone + 1,2,3-triazole Variable phenoxy/propoxy groups Antiexudative, antimicrobial
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide derivatives Quinazoline-dione 2,4-Dichlorobenzyl Anticonvulsant (GABAergic activity)

Key Observations

Core Heterocycle Influence: The triazoloquinoxaline core (target compound and ) may favor interactions with adenosine receptors or nucleic acid-binding proteins due to its planar aromatic system, whereas quinazolinones () are more commonly associated with enzyme inhibition (e.g., dihydrofolate reductase) or GABAergic modulation . Replacement of the triazoloquinoxaline with a 1,2,3-triazole () or quinazoline-dione () alters electronic properties and binding site compatibility.

Substituent Effects: The sulfanyl-acetamide group in the target compound and ’s derivatives enhances stability and may facilitate hydrogen bonding or hydrophobic interactions. In contrast, oxygen-based ethers (e.g., ’s compound 11f) are more prone to oxidative metabolism .

Pharmacological Implications: Compounds with quinazoline-dione cores () demonstrated anticonvulsant activity via GABAergic pathways, suggesting that the target compound’s acetamide group could similarly engage neurological targets .

Biological Activity

The compound 2-({1-Methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfany)-N-[(4-methylphenyl)methyl]acetamide is a derivative of the [1,2,4]triazolo[4,3-a]quinoxaline family, known for its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Quinoxaline Nucleus : The quinoxaline core is synthesized through reactions involving o-phenylenediamine and oxalic acid.
  • Triazole Hybridization : The introduction of the 1,2,4-triazole moiety is achieved through cyclization reactions with hydrazine derivatives.
  • Functionalization : The final compound is obtained by modifying the triazole derivative with a sulfanyl group and an acetamide side chain.

Anticancer Properties

Recent studies have highlighted the potent anticancer activity of compounds containing the [1,2,4]triazolo[4,3-a]quinoxaline scaffold. For instance:

  • In vitro Studies : The synthesized derivatives were evaluated against various human cancer cell lines such as HepG2 (liver), HCT-116 (colon), and MCF-7 (breast). The results indicated significant cytotoxicity with IC50 values ranging from 2.44 to 9.43 μM for certain derivatives .
CompoundCell LineIC50 (μM)
16HepG26.29
16HCT-1162.44
17MCF-75.00
  • Mechanism of Action : The mechanism primarily involves DNA intercalation, where the compound inserts itself between DNA base pairs, disrupting replication and transcription processes. Molecular docking studies suggest strong binding affinity to DNA sites .

Antimicrobial Activity

Compounds derived from this scaffold have also shown promising antimicrobial properties:

  • In vitro Efficacy : Certain derivatives displayed significant inhibition against bacterial strains with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Study on DNA Intercalation

A study focused on the intercalative properties of [1,2,4]triazolo[4,3-a]quinoxaline derivatives demonstrated that modifications at specific positions enhanced binding affinity to DNA. The presence of hydrophobic side chains contributed to increased intercalation efficiency .

Comparative Analysis

Comparative studies with other quinoxaline derivatives revealed that compounds with bulky substituents exhibited varied levels of cytotoxicity. For example:

  • Comparison with Doxorubicin : Some derivatives showed comparable or superior activity compared to doxorubicin, a standard chemotherapeutic agent .

Q & A

Q. What computational tools optimize reaction pathways for scale-up?

  • Methodological Answer :
  • COMSOL Multiphysics : Simulate heat/mass transfer in flow reactors to reduce byproducts .
  • AI-Driven Retrosynthesis : IBM RXN for Mining predicts viable precursors (e.g., 1-methyltriazoloquinoxaline) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.